molecular formula C8H8FNO2 B13985026 6-(2-Fluoroethoxy)nicotinaldehyde

6-(2-Fluoroethoxy)nicotinaldehyde

Cat. No.: B13985026
M. Wt: 169.15 g/mol
InChI Key: HBNZTKJBICPHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluoroethoxy)-3-pyridinecarboxaldehyde is a chemical compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the fluoroethoxy group and the carboxaldehyde group in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoroethoxy)-3-pyridinecarboxaldehyde typically involves the reaction of 6-hydroxy-3-pyridinecarboxaldehyde with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 6-(2-Fluoroethoxy)-3-pyridinecarboxaldehyde can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and efficient purification methods ensures the production of high-quality 6-(2-Fluoroethoxy)-3-pyridinecarboxaldehyde .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoroethoxy)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Fluoroethoxy)-3-pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Fluoroethoxy)-3-pyridinecarboxaldehyde is primarily determined by its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The fluoroethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Fluoroethoxy)-3-pyridinecarboxaldehyde is unique due to the presence of both the fluoroethoxy and aldehyde groups, which provide a combination of reactivity and selectivity that is valuable in various chemical and biological applications .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

6-(2-fluoroethoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H8FNO2/c9-3-4-12-8-2-1-7(6-11)5-10-8/h1-2,5-6H,3-4H2

InChI Key

HBNZTKJBICPHMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)OCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.